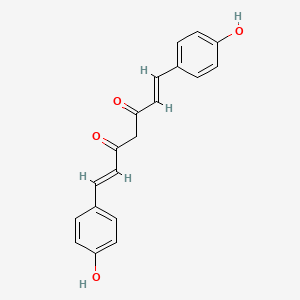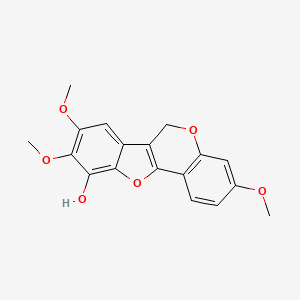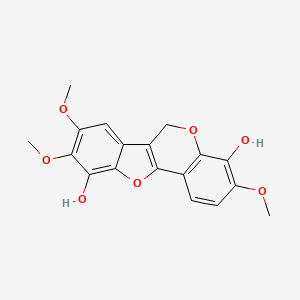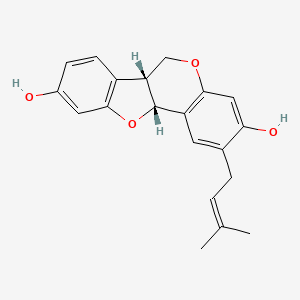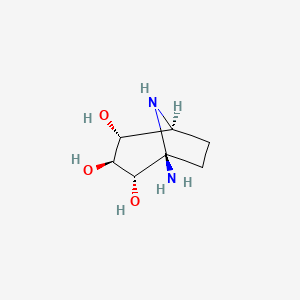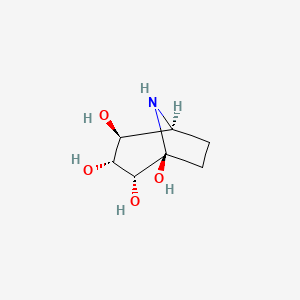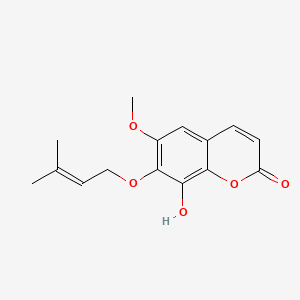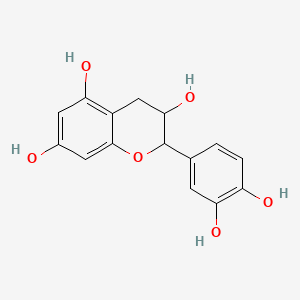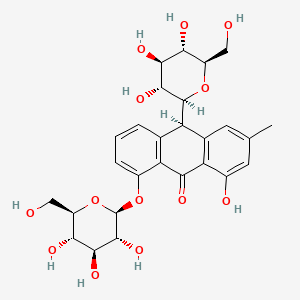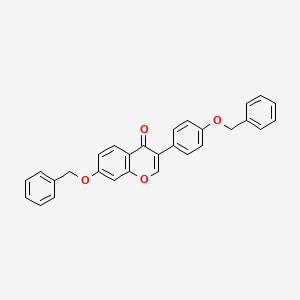
7,4'-Dibenzyl Daidzein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,4’-Dibenzyl Daidzein is a derivative of Daidzein, which is an isoflavone found in soybeans and other legumes . It is structurally classified as an isoflavone . The CAS number of 7,4’-Dibenzyl Daidzein is 1179998-29-8 .
Synthesis Analysis
The synthesis of 7,4’-Dibenzyl Daidzein and its derivatives has been studied . The derivatives were synthesized and confirmed to have excellent pharmaceutical properties . They exhibited good anti-inflammatory, inhibitory activities on human vascular smooth muscle cell proliferation, and other bioactivities .
Molecular Structure Analysis
The molecular formula of 7,4’-Dibenzyl Daidzein is C29H22O4 . The InChIKeys is MVQWSXAAXGFMND-UHFFFAOYSA-N .
Chemical Reactions Analysis
In a study, the distribution and metabolism of Daidzein and its derivatives were investigated in the organs of mice . Trace prototype compounds were detected in the plasma 4 hours after the intravenous injection of D1, DD2, and DD3 . Seven phase I metabolites and seven phase II metabolites were detected .
Aplicaciones Científicas De Investigación
Structural Modifications and Biochemical Interactions
Enzymatic Conversion and Solubility Enhancement : Research has shown that daidzein and its derivatives undergo enzymatic transformations that can modify their solubility and potentially their bioactivity. For instance, enzymatic hydrolysis in green reaction mediums like deep eutectic solvents (DESs) has been found to significantly increase the solubility of daidzein, making it more suitable for use in medicinal and health care products (Cheng & Zhang, 2017).
Interactions with Micelles : Studies on the interactions of daidzein and related isoflavones with lipid micelles have provided insights into their molecular behavior in biological environments. These interactions can affect the bioavailability and efficacy of these compounds in human health (Whaley, Rummel, & Kastrapeli, 2006).
Cocrystallization for Enhanced Solubility : The formation of cocrystals of daidzein with other molecules, like pyridine-derived molecules, has been explored as a method to improve its physical and chemical properties, including solubility. This approach could potentially enhance the therapeutic benefits of daidzein by increasing its bioavailability (Bolus, Wang, Pask, Lai, & Li, 2020).
Potential Health Benefits and Mechanisms
Antioxidant and Anti-tumor Activities : Daidzein and its metabolites have been associated with antioxidant properties and the potential to inhibit tumor growth. For example, studies on murine neuroblastoma cells have demonstrated that daidzein can inhibit cell proliferation and induce apoptosis, highlighting its potential as a therapeutic agent in cancer treatment (Lo, Mak, & Leung, 2007).
Modification for Targeted Biological Activities : The structural modification of daidzein, such as sulphation, has been studied for its effects on oestrogen agonist activity. These modifications can influence the compound's biological activity and its potential health benefits, demonstrating the importance of chemical structure in the development of phytoestrogen-based therapies (Pugazhendhi, Watson, Mills, Botting, Pope, & Darbre, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
7-phenylmethoxy-3-(4-phenylmethoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O4/c30-29-26-16-15-25(32-19-22-9-5-2-6-10-22)17-28(26)33-20-27(29)23-11-13-24(14-12-23)31-18-21-7-3-1-4-8-21/h1-17,20H,18-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQWSXAAXGFMND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747593 |
Source


|
| Record name | 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,4'-Dibenzyl Daidzein | |
CAS RN |
1179998-29-8 |
Source


|
| Record name | 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

